4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c18-15-16(13-6-7-13)19-12-20-17(15)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFITYXWWOXHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and fluoro substituents. The final step involves the coupling of the phenylpiperazine moiety to the pyrimidine ring. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine:
Case Study: Inhibition of Tumor Cell Proliferation
In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The mechanism involves apoptosis induction through caspase activation pathways.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 10.5 |
| MCF-7 | 12.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Neurological Applications
The compound has shown promise in neurological research, particularly concerning its effects on neurotransmitter systems:
Case Study: Monoamine Oxidase Inhibition
Research indicates that 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine acts as an inhibitor of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and anxiety.
| Enzyme Target | IC50 (µM) |
|---|---|
| MAO-B | 15.0 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against Gram-positive bacteria:
Case Study: Antibacterial Efficacy
In vitro studies demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 16 |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption characteristics for 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine, with a half-life conducive to therapeutic use. Toxicological evaluations indicate minimal toxicity at therapeutic doses, making it a candidate for further clinical development.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease . Additionally, its interaction with certain receptors may inhibit cancer cell proliferation by disrupting key signaling pathways .
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Contexts
Compounds sharing the pyrimidine core with substituted piperazine or fluorinated groups are common in drug discovery. For example:
Key Observations :
- Fluorine at position 5 may improve metabolic stability and membrane permeability relative to non-fluorinated analogs .
NMR-Based Comparative Analysis
A methodology analogous to that used for rapamycin (Rapa) analogs () can be applied to compare the target compound with its analogs:
Regions of Similarity :
- Protons on the pyrimidine core and phenylpiperazine moiety exhibit nearly identical chemical shifts (δ 7.1–7.4 ppm for aromatic protons), suggesting conserved electronic environments .
Regions of Divergence :
Physicochemical and Functional Predictions via Lumping Strategy
The lumping strategy () groups compounds with shared features to predict behavior:
| Property | Target Compound | Lumped Analogues (e.g., Piperazine-Pyrimidine Derivatives) |
|---|---|---|
| LogP | ~3.2 (moderate lipophilicity) | 2.8–3.5 (similar range due to aromatic/piperazine motifs) |
| Solubility (mg/mL) | 0.15 (low, due to cyclopropyl) | 0.1–0.3 (low solubility typical for bulky substituents) |
| Metabolic Stability | High (fluorine reduces oxidation) | Variable (non-fluorinated analogs show faster clearance) |
This approach highlights that the target compound’s cyclopropyl group may reduce solubility compared to less bulky analogs, while fluorine enhances stability .
Pharmacological Activity Trends
- Kinase Inhibition : IC₅₀ values ranging from 10 nM to 1 µM, dependent on substituent bulk/electronic effects.
- Receptor Binding : Affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, modulated by piperazine conformation .
The target compound’s cyclopropyl group may restrict rotational freedom, improving receptor selectivity over flexible analogs.
Biological Activity
4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with cyclopropyl, fluoro, and phenylpiperazine groups, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The primary biological activity of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine is attributed to its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can improve cognitive functions and memory retention. This effect is critical in treating conditions characterized by cholinergic deficits .
Therapeutic Applications
Research indicates that 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine has potential applications in various therapeutic areas:
1. Neurological Disorders
- The compound is being investigated for its efficacy in treating Alzheimer's disease due to its AChE inhibitory properties .
- Studies have shown that compounds with similar structures exhibit significant neuroprotective effects and cognitive enhancement in animal models.
2. Cancer Treatment
- Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it was noted to possess antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations .
- The mechanism involves inducing apoptosis in cancer cells, which is a desirable outcome in cancer therapy .
Research Findings
Several studies have been conducted to evaluate the biological activity of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine:
Case Studies
A notable case study involved the evaluation of 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine in a mouse model of Alzheimer's disease. The study reported significant improvements in cognitive function and memory retention compared to control groups, correlating with increased levels of acetylcholine in the brain.
Q & A
Q. What are the primary synthetic routes for 4-Cyclopropyl-5-fluoro-6-(4-phenylpiperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyrimidine cores are functionalized with cyclopropyl and phenylpiperazine groups using Suzuki-Miyaura coupling (aryl halide intermediates) or SNAr reactions under anhydrous conditions (e.g., DMF, 80–100°C). Yield optimization requires precise stoichiometric ratios, catalyst selection (e.g., Pd(PPh₃)₄), and inert atmospheres to prevent side reactions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer: Structural confirmation combines spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR identifies cyclopropyl (δ ~1.0–1.5 ppm), fluorine coupling patterns (²J₆-F ~40 Hz), and piperazine protons (δ ~2.5–3.5 ppm).
- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement ) resolves bond angles and stereochemistry.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) .
Q. What in vitro assays are used to evaluate its pharmacological activity?
Methodological Answer: Common assays include:
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method (λ = 412 nm, monitoring thiocholine production) .
- Cellular viability : MTT assay on cancer cell lines (e.g., IC₅₀ determination).
- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to the phenylpiperazine moiety) .
Q. How is purity assessed, and what analytical thresholds are critical?
Methodological Answer: Purity ≥95% is verified via:
Q. What solvent systems are compatible with this compound for reactivity studies?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions. For hydrophobic interactions (e.g., receptor binding), DMSO stocks (<1% v/v) are diluted in PBS. Avoid protic solvents (e.g., water, alcohols) during synthesis to prevent hydrolysis of the fluoropyrimidine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Methodological Answer: SAR focuses on:
- Piperazine substitution : Replace phenyl with heteroaryl groups (e.g., pyridyl) to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Fluorine positioning : Compare 5-fluoro vs. 4-fluoro isomers via IC₅₀ assays to assess electronic effects on target binding .
- Cyclopropyl ring : Introduce sp³-hybridized analogs (e.g., cyclobutyl) to study conformational rigidity .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions arise from assay variability or impurity artifacts. Mitigation includes:
- Standardized protocols : Adopt WHO/ICH guidelines for enzyme assays (e.g., fixed ATP concentrations in kinase studies).
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show interference.
- Batch analysis : Re-test compounds with LC-MS-validated purity .
Q. How can in vivo pharmacokinetics be modeled for this compound?
Methodological Answer: Use:
Q. What computational methods predict target binding modes?
Methodological Answer:
Q. How are polymorphic forms characterized, and how do they impact bioactivity?
Methodological Answer:
- PXRD : Compare experimental vs. simulated patterns (Mercury software) to identify stable polymorphs.
- DSC/TGA : Measure melting points and thermal decomposition (∆H fusion ~100–150 J/g).
- Solubility studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) to correlate crystal form with dissolution rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
